molecular formula C5F11IO B14421485 Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- CAS No. 81747-61-7

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)-

Cat. No.: B14421485
CAS No.: 81747-61-7
M. Wt: 411.94 g/mol
InChI Key: CRWSFUZMLUWDGZ-UHFFFAOYSA-N
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Description

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly specialized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- typically involves the fluorination of precursor compounds. The reaction conditions often require the use of specialized fluorinating agents and controlled environments to ensure the selective addition of fluorine atoms. The process may involve multiple steps, including halogen exchange reactions and the use of iodine-containing intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced reactors and fluorinating agents. The production methods are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halide ions or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialized fluorinated materials and coatings.

Mechanism of Action

The mechanism of action of Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or material applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated structure but without the iodine atom.

    1,1,1,2,2,3,3-Heptachloropropane: Another halogenated propane derivative with chlorine atoms instead of fluorine.

Uniqueness

Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific applications that require such characteristics.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11IO/c6-1(7,2(8,9)10)4(13,14)18-5(15,16)3(11,12)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWSFUZMLUWDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)I)(F)F)(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449435
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81747-61-7
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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